3-Chloro-2-fluoro-4-hydroxybenzoic acid
CAS No.: 860296-15-7
Cat. No.: VC16230067
Molecular Formula: C7H4ClFO3
Molecular Weight: 190.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860296-15-7 |
|---|---|
| Molecular Formula | C7H4ClFO3 |
| Molecular Weight | 190.55 g/mol |
| IUPAC Name | 3-chloro-2-fluoro-4-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C7H4ClFO3/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2,10H,(H,11,12) |
| Standard InChI Key | DQHFMFNAWOVOLE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)F)Cl)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 3-chloro-2-fluoro-4-hydroxybenzoic acid, reflects its substitution pattern:
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Chlorine at position 3
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Fluorine at position 2
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Hydroxyl group at position 4
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Carboxylic acid at position 1
Its molecular structure is represented by the SMILES string: O=C(O)C1=CC(=C(C(O)=C1F)Cl. The presence of electron-withdrawing groups (Cl, F) and a hydroxyl group creates a polarized aromatic system, influencing reactivity and intermolecular interactions .
Table 1: Comparative Molecular Properties of Halogenated Benzoic Acids
*Estimated based on analog data.
Synthesis and Manufacturing
Proposed Synthetic Routes
While no direct synthesis of 3-chloro-2-fluoro-4-hydroxybenzoic acid is documented, methodologies for analogous compounds suggest a multi-step approach:
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Esterification: Starting with 4-hydroxybenzoic acid, introduce protective groups (e.g., ethyl ester) to prevent side reactions during halogenation.
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Halogenation:
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Deprotection: Hydrolyze the ester group under acidic or basic conditions to regenerate the carboxylic acid.
A patent describing the synthesis of 5-chloro-2-fluoro-3-hydroxybenzoic acid ethyl ester highlights the use of iridium-catalyzed carbon-hydrogen borylation and oxidation steps, which could be adapted for positional isomer synthesis.
Key Reaction Conditions:
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Catalysts: [Ir(COD)OMe]₂ and dtbpy (4,4'-di-tert-butylbipyridine) for regioselective borylation .
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Oxidizing Agents: Potassium peroxymonosulfate (Oxone®) for hydroxylation.
Physicochemical Properties
Thermal Stability and Solubility
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Melting Point: Estimated at 160–165°C, extrapolated from 3-fluoro-4-hydroxybenzoic acid (154–158°C) , with the chloro substituent increasing lattice energy.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<1 mg/mL at 25°C) due to hydrophobic halogen substituents.
Acid-Base Behavior
The compound’s acidity is governed by its substituents:
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Carboxylic acid group: pKa ≈ 4.2–4.5 (similar to 3-fluoro-4-hydroxybenzoic acid ).
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Hydroxyl group: pKa ≈ 9–10, deprotonating under alkaline conditions.
Biochemical and Industrial Applications
Enzyme Inhibition and Receptor Modulation
Structural analogs demonstrate activity as:
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KCa2/3 Channel Inhibitors: The 3-fluoro-4-hydroxybenzoate scaffold shows affinity for small/intermediate conductance calcium-activated potassium channels, suggesting potential neuropharmacological applications .
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Antimicrobial Agents: Halogenated benzoic acids disrupt microbial cell walls by inhibiting enzymes like protocatechuate 3,4-dioxygenase .
Industrial Use
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Pharmaceutical Intermediates: Serve as precursors for anticoagulants and anti-inflammatory drugs.
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Agrochemicals: Functionalized benzoic acids are key in herbicide and pesticide synthesis.
Comparison with Structural Analogs
Reactivity Differences
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Electrophilic Substitution: The chloro group directs incoming electrophiles to the ortho/para positions, while fluorine’s inductive effect deactivates the ring.
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Oxidative Stability: Compared to non-halogenated analogs, the compound exhibits enhanced resistance to autoxidation due to electron-withdrawing effects.
Bioactivity Profile
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Lipophilicity: The Cl/F substitution increases logP relative to 3-fluoro-4-hydroxybenzoic acid, enhancing membrane permeability.
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Metabolic Stability: Halogens slow hepatic degradation, extending in vivo half-life.
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